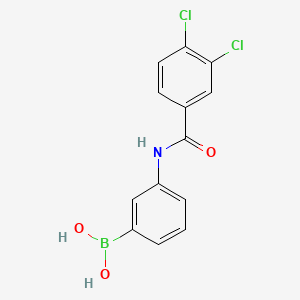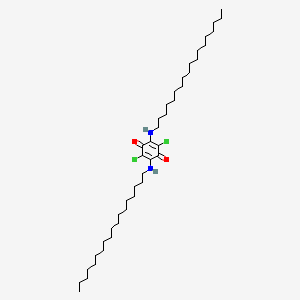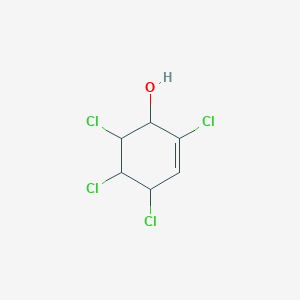![molecular formula C19H17N3 B14454768 N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline CAS No. 76145-67-0](/img/structure/B14454768.png)
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphthoimidazole core, which is known for its diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.
化学反应分析
Types of Reactions
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学研究应用
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Benzimidazole: Known for its broad spectrum of biological activities.
Thiazole: Another heterocyclic compound with diverse applications.
Oxazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is unique due to its naphthoimidazole core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
76145-67-0 |
|---|---|
分子式 |
C19H17N3 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-methyl-4-(3-methylbenzo[e]benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C19H17N3/c1-20-15-10-7-14(8-11-15)19-21-18-16-6-4-3-5-13(16)9-12-17(18)22(19)2/h3-12,20H,1-2H3 |
InChI 键 |
GPOKYIOVVLAVGE-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)


methanone](/img/structure/B14454769.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
